

# Addressing stability issues of Voriconazole and its impurities in solution

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Compound of Interest

Compound Name: Voriconazole EP impurity D-d3

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# Technical Support Center: Voriconazole Solution Stability

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of Voriconazole and its impurities in solution.

## Troubleshooting Guides Common Stability Issues and Solutions

Encountering variability in experimental results with Voriconazole solutions can often be traced back to stability issues. This guide provides troubleshooting for common problems.

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Problem	Potential Cause	Recommended Action
Loss of Potency / Lower than expected concentration	Hydrolysis: Voriconazole is susceptible to degradation in aqueous solutions, particularly under alkaline conditions.[1][2]	- Maintain a neutral to slightly acidic pH for the solution For ophthalmic solutions, a pH between 6.84 and 7.60 has been shown to be stable.[4] - Avoid high temperatures during storage and handling.
Adsorption to container: Voriconazole may adsorb to certain types of plastic containers, such as PVC bags, leading to a decrease in the effective concentration.[5]	- Use polyolefin or glass containers for storing Voriconazole solutions when possible If using PVC bags, be aware of potential concentration loss over time, especially at room temperature.[5][6]	
Appearance of Unknown Peaks in Chromatogram	Degradation: The presence of new peaks in analytical methods like HPLC likely indicates the formation of degradation products. This can be caused by exposure to alkaline pH, high temperatures, or oxidative conditions.[1][7]	- Conduct forced degradation studies to identify potential impurities Compare the retention times of the unknown peaks with known Voriconazole impurities if standards are available Review solution preparation and storage conditions to minimize degradation.
Interaction with Excipients: Certain excipients in a formulation could potentially react with Voriconazole, leading to the formation of new adducts.	- Evaluate the compatibility of Voriconazole with all formulation components Simplify the solution matrix to identify the interacting component.	
Precipitation or Cloudiness in Solution	Low Aqueous Solubility: Voriconazole has low intrinsic aqueous solubility, which can	- Consider the use of solubilizing agents such as cyclodextrins (e.g., SBEβCD)

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	lead to precipitation, especially	to enhance solubility.[8] -
	at higher concentrations or	Ensure the solution is not
	upon changes in temperature	stored at excessively low
	or pH.[2]	temperatures that could
		promote precipitation Verify
		that the pH of the solution is
		within the optimal range for
		solubility.
		- Discard any solution that
Color Change in Solution	Degradation: A change in the	shows a visible color change
	color of the solution can be an	Investigate the storage
	indicator of chemical	conditions (light exposure,
	degradation.	temperature) as a potential

### **Quantitative Stability Data Summary**

The stability of Voriconazole in solution is highly dependent on the solvent, concentration, temperature, and container type. The following tables summarize stability data from various studies.

Table 1: Stability of Voriconazole in Different Intravenous Diluents



Concentrati	Diluent	Container	Storage Temperatur e	Stability Duration	Reference
2 mg/mL	0.9% Sodium Chloride	Polyolefin Bag	4°C or 25°C	8 days	[4]
2 mg/mL	5% Dextrose	Polyolefin Bag	4°C	6 days	[4]
2 mg/mL	5% Dextrose	Polyolefin Bag	25°C	4 days	[4]
0.5 mg/mL	0.9% Sodium Chloride	PVC Bag	4-7°C	11 days	[5][6]
0.5 mg/mL	5% Dextrose	PVC Bag	4-7°C	9 days	[5][6]
2 mg/mL	0.9% Sodium Chloride or 5% Glucose	Elastomeric Pump	4°C	96 hours	[9]
2 mg/mL	0.9% Sodium Chloride or 5% Glucose	Elastomeric Pump	25°C or 35°C	4 hours	[9]

Table 2: Stability of Extemporaneously Prepared Voriconazole Ophthalmic Solutions

Concentration	Storage Temperature	Stability Duration	Reference
2% (20 mg/mL)	2-8°C	16 weeks	[4][10][11]
2% (20 mg/mL)	25°C	16 weeks	[4][10][11]
2% (20 mg/mL)	40°C	8 weeks	[4][10][11]
1% (10 mg/mL)	2-8°C	14 weeks	[4][10]
1% (10 mg/mL)	-20°C (frozen)	90 days	[12]



## **Experimental Protocols Forced Degradation Study of Voriconazole**

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[13]

Objective: To assess the stability of Voriconazole under various stress conditions as recommended by ICH guidelines.

#### Materials:

- Voriconazole active pharmaceutical ingredient (API) or drug product
- Hydrochloric acid (HCl), e.g., 0.1 M and 1 M
- Sodium hydroxide (NaOH), e.g., 0.1 M and 1 M
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), e.g., 3%
- · High-purity water
- Methanol or other suitable organic solvent
- Validated stability-indicating HPLC method

#### Procedure:

- Acid Hydrolysis:
  - Prepare a solution of Voriconazole in a suitable solvent.
  - Add an equal volume of 0.1 M HCl.
  - Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).
  - Withdraw samples at appropriate time points, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.[13]



#### Base Hydrolysis:

- Prepare a solution of Voriconazole.
- Add an equal volume of 0.1 M NaOH.
- Incubate at a specified temperature (e.g., 60°C) for a shorter period due to higher sensitivity (e.g., 30 minutes).[1]
- Withdraw samples, neutralize with an equivalent amount of HCl, and dilute for analysis.
   [13] Voriconazole shows significant degradation under basic conditions.[1][3]

#### Oxidative Degradation:

- Prepare a solution of Voriconazole.
- Add a specified volume of H<sub>2</sub>O<sub>2</sub> (e.g., 3%).
- Keep the solution at room temperature for a defined period (e.g., 30 minutes).[1]
- Withdraw samples and dilute for HPLC analysis.

#### Thermal Degradation:

- Expose a solid sample of Voriconazole to dry heat in an oven (e.g., 60°C for 24 hours).
- Also, prepare a solution of Voriconazole and reflux it for a specified time.
- Prepare samples for analysis by dissolving the solid or diluting the solution.

#### Photolytic Degradation:

- Expose a solution of Voriconazole and a solid sample to a combination of UV and visible light, as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[1]
- Keep a control sample protected from light.
- Prepare samples for analysis and compare with the control. While some studies show stability under photolytic conditions, others report degradation under severe light



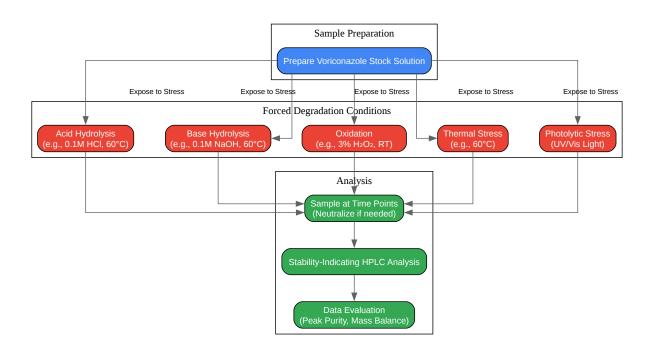
exposure.[1][14]

#### Analysis:

- Analyze all stressed samples using a validated stability-indicating HPLC method.
- The method should be able to separate the main Voriconazole peak from all degradation products.[7]
- Peak purity analysis using a PDA detector is recommended to ensure the homogeneity of the Voriconazole peak.[1]

### **Visualizations**

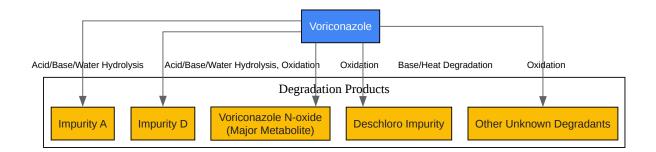




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Caption: Workflow for a forced degradation study of Voriconazole.





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Caption: Simplified degradation pathways of Voriconazole.

## Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Voriconazole in solution?

A1: The main factors are pH, temperature, the solvent or diluent used, exposure to light, and the type of storage container. Voriconazole is particularly susceptible to degradation in alkaline (basic) conditions and at elevated temperatures.[1][2]

Q2: What is the recommended pH for aqueous solutions of Voriconazole?

A2: To minimize degradation, it is recommended to maintain a neutral to slightly acidic pH. For instance, ophthalmic preparations have shown good stability at a pH range of 6.84 to 7.21 when refrigerated.[4] Significant degradation is observed under basic hydrolysis conditions.[1]

Q3: How should I store my Voriconazole solutions for short-term and long-term use?

A3: For short-term storage, refrigeration at 2-8°C is generally recommended. For example, a 2% ophthalmic solution is stable for up to 16 weeks at this temperature.[10][11] For longer-term storage, freezing at -20°C may be an option, with studies showing stability of a 1% ophthalmic solution for up to 90 days.[12] Solutions stored at room temperature (25°C) have a shorter shelf-life.[4][5]

Q4: I am observing extra peaks in my HPLC analysis. What could they be?



A4: These extra peaks are likely degradation products of Voriconazole. Common degradation pathways include hydrolysis and oxidation, which can lead to the formation of impurities such as Impurity A, Impurity D, and Voriconazole N-oxide.[7] Performing a forced degradation study can help in identifying these and other potential impurities.

Q5: Can I use PVC bags to store Voriconazole infusion solutions?

A5: While PVC bags have been used, studies have shown that Voriconazole can adsorb to the PVC material, leading to a decrease in the drug concentration over time, especially at room temperature.[5] If possible, using polyolefin bags or glass containers is preferable. If PVC bags must be used, it is advisable to use the solution shortly after preparation and store it under refrigeration.[5][6]

Q6: Is Voriconazole sensitive to light?

A6: There are conflicting reports on the photosensitivity of Voriconazole. Some forced degradation studies have found it to be stable under photolytic conditions.[1] However, other studies suggest that degradation can occur under severe light exposure.[14] As a precautionary measure, it is recommended to protect Voriconazole solutions from light.

Q7: What are the major known impurities of Voriconazole?

A7: Some of the identified impurities include Voriconazole N-oxide (also a major metabolite), and other degradation products that arise from hydrolysis and oxidation.[7][15] Specific process-related impurities are also known, and their identification and control are critical during drug manufacturing.[16][17]

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